1-oxo-N-(2-phenylethyl)-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide
Description
1-oxo-N-(2-phenylethyl)-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide is a synthetic isoquinoline derivative characterized by:
- A 1,2-dihydroisoquinoline core with a ketone group at position 1.
- A 3,4,5-trimethoxyphenyl substituent at position 2, which is a common pharmacophore in anticancer and anti-inflammatory agents due to its ability to engage in π-π stacking and hydrogen bonding .
- A carboxamide group at position 4, functionalized with a 2-phenylethyl chain on the nitrogen.
The compound’s structural features suggest applications in medicinal chemistry, particularly in targeting tubulin or modulating immune responses, as seen in analogues like tasquinimod .
Properties
Molecular Formula |
C27H26N2O5 |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
1-oxo-N-(2-phenylethyl)-2-(3,4,5-trimethoxyphenyl)isoquinoline-4-carboxamide |
InChI |
InChI=1S/C27H26N2O5/c1-32-23-15-19(16-24(33-2)25(23)34-3)29-17-22(20-11-7-8-12-21(20)27(29)31)26(30)28-14-13-18-9-5-4-6-10-18/h4-12,15-17H,13-14H2,1-3H3,(H,28,30) |
InChI Key |
YRWGGEFWPYDWPD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N2C=C(C3=CC=CC=C3C2=O)C(=O)NCCC4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
1-Oxo-N-(2-phenylethyl)-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews the compound's synthesis, pharmacological properties, and biological activity based on diverse research findings.
- Common Name: 1-Oxo-N-(2-phenylethyl)-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide
- CAS Number: 1324068-96-3
- Molecular Formula: C27H26N2O5
- Molecular Weight: 458.5 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C27H26N2O5 |
| Molecular Weight | 458.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Synthesis
The synthesis of this compound involves the reaction of specific precursors under controlled conditions to yield the desired isoquinoline derivative. The detailed synthetic pathway is crucial for understanding its biological activity.
Antimicrobial Activity
Research has indicated that derivatives of isoquinoline compounds exhibit significant antimicrobial properties. In studies evaluating various isoquinoline derivatives, it was found that modifications in the chemical structure could enhance antibacterial and antifungal activities. For instance, compounds with electron-withdrawing groups showed improved efficacy against specific bacterial strains compared to their counterparts with electron-donating groups .
Anticancer Activity
The compound has shown promise in anticancer research. In a study focusing on esophageal squamous cell carcinoma (ESCC), several analogues derived from similar structures demonstrated IC50 values around 10 μM. These findings suggest that the compound may modulate autophagy pathways, contributing to its antiproliferative effects against cancer cells .
Structure-Activity Relationship (SAR)
The SAR studies reveal that minor modifications in the molecular structure significantly affect biological activity. For instance, the introduction of methoxy groups at specific positions on the phenyl ring has been linked to enhanced bioactivity .
Case Studies
- Antimicrobial Evaluation : A series of synthesized isoquinoline derivatives were tested against various bacterial and fungal strains. The results indicated that compounds with specific functional groups exhibited higher antimicrobial activity compared to standard drugs like streptomycin and griseofulvin .
- Anticancer Screening : In vitro studies on ESCC cell lines demonstrated that certain structural modifications led to increased cytotoxicity. The mechanism of action appears to involve autophagy modulation, a promising area for further research .
Scientific Research Applications
Anticancer Research
One of the primary applications of this compound is in anticancer research. Studies have indicated that compounds with similar isoquinoline structures exhibit promising anticancer activity. For instance, derivatives of isoquinoline have been shown to inhibit the growth of various cancer cell lines, highlighting a potential therapeutic role for 1-oxo-N-(2-phenylethyl)-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide.
Case Studies
- Antiproliferative Activity : In a comparative study involving various isoquinoline derivatives, compounds similar to 1-oxo-N-(2-phenylethyl)-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide demonstrated significant growth inhibition against human cancer cell lines such as HCT-116 and MCF-7. The IC50 values for these compounds ranged from 1.9 to 7.52 μg/mL, showcasing their effectiveness as potential anticancer agents .
- Mechanistic Insights : Research has suggested that the mechanism of action for isoquinoline-based compounds may involve selective targeting of specific cellular pathways associated with cancer proliferation and survival. This selectivity is crucial for developing effective cancer treatments with minimal side effects .
Synthesis and Modification
The synthesis of 1-oxo-N-(2-phenylethyl)-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide involves several steps that can be modified to enhance its biological activity. The ability to alter substituents on the phenyl rings allows researchers to fine-tune the compound's properties for better efficacy and reduced toxicity.
Synthetic Pathways
Various synthetic pathways have been explored to produce this compound efficiently:
- Hydrolysis of precursor compounds followed by cyclization reactions.
- Use of different acylating agents to modify the carboxamide functionality .
Pharmacological Potential
Beyond its anticancer properties, there is ongoing research into other pharmacological applications of this compound. Its structural characteristics suggest potential use in treating neurodegenerative diseases due to its ability to cross the blood-brain barrier and interact with neural pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, molecular weights, and biological implications of the target compound with its analogues:
Key Observations
Core Structure Variations: Isoquinoline vs. Quinoline: The target compound’s isoquinoline core (vs. Naphthyridine Derivatives: Compounds like those in exhibit broader heterocyclic diversity, which may improve metabolic stability but reduce target specificity .
Substituent Effects :
- 3,4,5-Trimethoxyphenyl Group : Present in the target compound and V013-8347, this group is associated with tubulin polymerization inhibition (e.g., combretastatin analogues) .
- N-Alkyl/Aryl Chains : The 2-phenylethyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the polar 4-iodophenyl in (logP ~2.8), influencing bioavailability .
Synthetic Methodologies :
- The target compound’s carboxamide group is likely synthesized via acyl chloride intermediates (similar to and ), though microwave-assisted methods (e.g., ) could improve yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
